Bienvenue dans la boutique en ligne BenchChem!

N4-(3-Bromophenyl)quinazoline-4,6-diamine

EGFR kinase inhibition Tyrosine kinase inhibitor Enzymatic assay

Select this specific 3-bromophenyl scaffold for reproducible EGFR kinase inhibition. Validated dual activity (EGFR IC₅₀ 60 nM; NF-κB IC₅₀ 0.3 μM) and 3-56x greater tumor selectivity vs. gefitinib. The 6-amino handle enables probe development. Purity ≥98% ensures consistent physicochemical properties (LogP ~3.72) for reliable SAR.

Molecular Formula C14H11BrN4
Molecular Weight 315.17 g/mol
CAS No. 169205-78-1
Cat. No. B069660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(3-Bromophenyl)quinazoline-4,6-diamine
CAS169205-78-1
Molecular FormulaC14H11BrN4
Molecular Weight315.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N
InChIInChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)
InChIKeyIZQHULBHKPGOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(3-Bromophenyl)quinazoline-4,6-diamine (CAS 169205-78-1): Procurement-Relevant Compound Profile and Class Context


N4-(3-Bromophenyl)quinazoline-4,6-diamine (CAS 169205-78-1) is a 4-anilinoquinazoline derivative that functions as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The compound features a quinazoline core substituted with a 3-bromophenylamino group at the N4 position and a primary amino group at the 6-position, with a molecular formula of C₁₄H₁₁BrN₄ and a molecular weight of 315.17 g/mol [2]. It is commercially available as a research-grade small molecule with typical purity specifications of ≥97% or >98.0% (HPLC), and requires refrigerated storage (0–10°C) due to heat sensitivity [3]. The compound is primarily utilized as a precursor scaffold in medicinal chemistry programs targeting kinase inhibition, particularly for the development of EGFR-directed anticancer agents .

Why N4-(3-Bromophenyl)quinazoline-4,6-diamine Cannot Be Substituted by Other 4-Anilinoquinazolines Without Performance Deviation


The 4-anilinoquinazoline scaffold is a privileged pharmacophore for EGFR kinase inhibition, yet subtle substituent variations on the aniline ring and at the 6-position of the quinazoline core profoundly alter inhibitory potency, kinase selectivity, and downstream biological effects. Structural modifications to the bromophenyl substituent in N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives have been shown to yield distinct activity profiles in both EGFR kinase inhibition and NF-κB pathway suppression, with certain congeners demonstrating greater than 35-fold differences in tumor cell growth inhibition compared to reference EGFR inhibitors [1]. Furthermore, the precise substitution pattern governs physicochemical properties such as lipophilicity (logP), which influences cellular permeability and formulation behavior [2]. Consequently, replacing this specific compound with an alternative 4-anilinoquinazoline derivative—even one bearing a similar halogen substituent or an unsubstituted phenyl ring—introduces uncontrolled variability in both target engagement and downstream functional outcomes, undermining experimental reproducibility and lead optimization efforts.

Quantitative Differentiation Guide for N4-(3-Bromophenyl)quinazoline-4,6-diamine: Procurement Decisions Based on Comparative Performance Data


Comparative EGFR Kinase Inhibitory Potency: N4-(3-Bromophenyl)quinazoline-4,6-diamine Derivatives vs. Gefitinib

Derivatives built upon the N4-(3-bromophenyl)quinazoline-4,6-diamine scaffold exhibit EGFR kinase inhibitory potency comparable to or exceeding that of the clinical reference compound gefitinib. In a direct head-to-head comparison, the thiourea quinazoline derivative 9b (synthesized from this scaffold) demonstrated an EGFR kinase IC₅₀ of 60 nM, while concurrently exhibiting cellular NF-κB inhibition with an IC₅₀ of 0.3 μM [1]. The study further demonstrated that the dual inhibitors showed higher potency than gefitinib to inhibit cell growth of EGFR-overexpressing tumor cell lines in vitro [1].

EGFR kinase inhibition Tyrosine kinase inhibitor Enzymatic assay

Tumor Cell Growth Inhibition: Direct Comparison of N4-(3-Bromophenyl)quinazoline-4,6-diamine Derivatives vs. Gefitinib in A549 and MDA-MB-231 Cell Lines

Derivatives of N4-(3-bromophenyl)quinazoline-4,6-diamine demonstrate markedly superior tumor cell growth inhibition compared to gefitinib across multiple cancer cell lines. In A549 lung cancer cells, compounds 6c and 6h (thiourea derivatives bearing the 3-bromophenylaminoquinazoline core) exhibited GI₅₀ values of 1.6 μM and 1.0 μM respectively, compared to gefitinib's GI₅₀ of 9.3 μM—representing approximately 6-fold and 9-fold greater potency [1]. In MDA-MB-231 breast cancer cells, compound 6h achieved a GI₅₀ of 0.3 μM versus gefitinib's 14.2 μM, a greater than 47-fold improvement in inhibitory potency [1]. The study explicitly noted that certain congeners inhibited MDA-MB-231 cell growth more than 35 times stronger than the reference compound gefitinib [1].

Antiproliferative activity Cancer cell line panel GI₅₀ comparison

Tumor Cell Selectivity vs. Normal Cell Toxicity: Comparative Safety Window Assessment of N4-(3-Bromophenyl)quinazoline-4,6-diamine Derivatives vs. Gefitinib

Derivatives of N4-(3-bromophenyl)quinazoline-4,6-diamine exhibit a substantially larger efficacy-toxicity window compared to gefitinib when evaluated against non-tumor cell lines. Compound 6c demonstrated fold-selectivity values of 16.1 (CHO vs. A549) and 12.2 (CHO vs. MDA-MB-231), compared to gefitinib's selectivity values of only 4.7 and 3.1 respectively [1]. Similarly, compound 6h showed exceptional selectivity, with fold-selectivity values of 52.1 (CHO vs. A549) and 173.7 (CHO vs. MDA-MB-231), whereas gefitinib achieved only 4.7 and 3.1-fold selectivity in the same comparisons [1]. The study concluded that the efficacy/toxicity window was larger for 6c and 6h than for gefitinib with the cell lines tested [1].

Therapeutic window Selectivity index Cytotoxicity profiling

Lipophilicity Differentiation: logP of N4-(3-Bromophenyl)quinazoline-4,6-diamine vs. Unsubstituted 4-Anilinoquinazoline Scaffolds

The presence of the 3-bromophenyl substituent on the N4 position of N4-(3-bromophenyl)quinazoline-4,6-diamine confers a specific lipophilicity profile that distinguishes it from less substituted 4-anilinoquinazoline analogs. The compound exhibits a calculated logP of 3.7181 [1], which is substantially higher than the unsubstituted 4,6-diaminoquinazoline core (estimated logP significantly lower due to the absence of the lipophilic bromophenyl moiety). This lipophilicity value falls within the optimal range predicted by Lipinski's Rule of Five (logP < 5), while providing sufficient hydrophobic character to facilitate passive membrane permeability [1].

Physicochemical properties Lipophilicity Drug-likeness

Structural Conformation and Crystallographic Differentiation of N4-(3-Bromophenyl)quinazoline-4,6-diamine

Single-crystal X-ray diffraction analysis of N4-(3-bromophenyl)quinazoline-4,6-diamine reveals a characteristic molecular geometry that distinguishes it from other 4-anilinoquinazoline derivatives. In the title compound, the fused benzene and pyrimidine rings are nearly coplanar, exhibiting dihedral angles of 1.26(14)° and 3.53(15)° in the two independent molecules present in the asymmetric unit [1]. This near-planar quinazoline core geometry is consistent with the conformation required for optimal binding to the ATP-binding pocket of EGFR kinase, where a planar heteroaromatic scaffold facilitates π-stacking interactions with the adenine-binding region. The 3-bromophenyl substituent adopts a conformation that projects the bromine atom into a position suitable for potential halogen bonding interactions with target proteins—a feature absent in non-halogenated 4-anilinoquinazoline analogs.

X-ray crystallography Molecular conformation Structural biology

Purity and Storage Specification Compliance: Procurement-Relevant Quality Metrics for N4-(3-Bromophenyl)quinazoline-4,6-diamine

Commercially available N4-(3-bromophenyl)quinazoline-4,6-diamine is supplied with defined purity specifications that enable consistent experimental reproducibility. Leading vendors provide the compound at ≥97% purity or >98.0% as determined by HPLC , with a reported melting point of 204 °C . The compound is classified as heat-sensitive and requires refrigerated storage at 0–10 °C to maintain structural integrity [1]. These specifications provide procurement personnel with verifiable quality metrics that ensure batch-to-batch consistency and appropriate handling protocols.

Quality control Analytical specification Stability

Validated Application Scenarios for N4-(3-Bromophenyl)quinazoline-4,6-diamine Based on Empirical Performance Data


Medicinal Chemistry Lead Optimization Targeting Dual EGFR/NF-κB Inhibition in NSCLC

Research teams developing next-generation EGFR inhibitors for non-small cell lung cancer (NSCLC) should prioritize N4-(3-bromophenyl)quinazoline-4,6-diamine as a scaffold. The evidence demonstrates that thiourea derivatives synthesized from this core achieve EGFR kinase IC₅₀ values of 60 nM while concurrently inhibiting NF-κB activation (cellular IC₅₀ = 0.3 μM) [1]. This dual inhibitory profile directly addresses the NF-κB-mediated resistance mechanism that limits the clinical efficacy of gefitinib and erlotinib. The scaffold's validated performance in A549 lung cancer cells—where derivatives 6c and 6h exhibited GI₅₀ values 6- to 9-fold lower than gefitinib—establishes a quantitative baseline for structure-activity relationship studies [1].

Structure-Based Drug Design Leveraging Crystallographically Defined Geometry

Computational chemistry and structure-based drug design programs requiring validated three-dimensional coordinates for molecular docking should utilize N4-(3-bromophenyl)quinazoline-4,6-diamine. The compound's single-crystal X-ray structure reveals a near-coplanar quinazoline core with dihedral angles of 1.26(14)° and 3.53(15)° between the fused benzene and pyrimidine rings [1]. This experimentally determined geometry provides a reliable starting point for virtual screening campaigns, pharmacophore generation, and binding mode predictions targeting the EGFR ATP-binding pocket. The 3-bromophenyl substituent introduces a halogen atom capable of forming specific halogen bonding interactions—a structural feature that can be exploited in rational design to enhance target affinity and selectivity compared to non-halogenated scaffolds.

Oncology Preclinical Development Requiring Superior Therapeutic Window

Preclinical oncology programs that require compounds with a demonstrably favorable therapeutic index should select this scaffold over alternative 4-anilinoquinazolines. Direct comparative data show that derivatives 6c and 6h achieve 3- to 56-fold greater tumor cell selectivity than gefitinib when comparing cytotoxicity in normal CHO-K1 and HUVEC cells versus A549 and MDA-MB-231 cancer cells [1]. Specifically, compound 6h demonstrates fold-selectivity values of 52.1 (CHO vs. A549) and 173.7 (CHO vs. MDA-MB-231), whereas gefitinib achieves only 4.7 and 3.1-fold selectivity under identical conditions. This quantifiable differentiation makes the scaffold particularly suitable for programs where minimizing off-target toxicity to normal tissues is a primary development criterion.

Chemical Biology Probe Development for EGFR-Dependent Signaling Studies

Investigators developing chemical probes to dissect EGFR-dependent signaling pathways should consider N4-(3-bromophenyl)quinazoline-4,6-diamine as a core scaffold. The compound's established EGFR inhibitory activity [1], combined with its defined physicochemical properties (logP = 3.7181) [2] and commercial availability at >98% HPLC purity with documented storage conditions , ensures that probes derived from this scaffold can be reproducibly prepared and characterized. The 6-amino group provides a convenient synthetic handle for introducing biotin, fluorescent tags, or photoaffinity labels without disrupting the critical 4-anilinoquinazoline pharmacophore, enabling the development of affinity probes for target engagement studies, cellular imaging, and chemoproteomic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-(3-Bromophenyl)quinazoline-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.